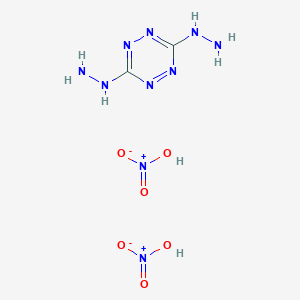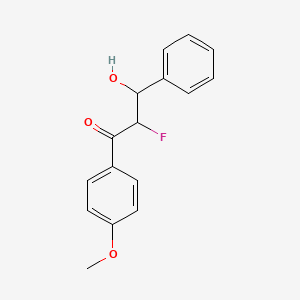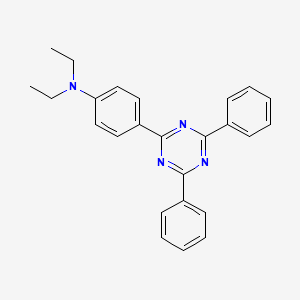
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is a synthetic peptide composed of six amino acids: cysteine, phenylalanine, tryptophan, lysine, threonine, and another cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required quantity and purity of the peptide.
化学反応の分析
Types of Reactions
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of cyclic structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as acylating agents, can modify amino acid side chains.
Major Products
Disulfide-bridged Cyclic Peptides: Formed through oxidation of cysteine residues.
Modified Peptides: Resulting from substitution reactions on amino acid side chains.
科学的研究の応用
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Octreotide: A synthetic octapeptide with a similar structure, used in the treatment of acromegaly and certain types of tumors.
Somatostatin: A naturally occurring peptide hormone that regulates the endocrine system and inhibits the release of several other hormones.
Uniqueness
L-Cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-L-cysteine is unique due to its specific amino acid sequence and potential for forming disulfide-bridged cyclic structures. This structural feature can enhance its stability and biological activity compared to linear peptides.
特性
CAS番号 |
442685-60-1 |
|---|---|
分子式 |
C36H50N8O8S2 |
分子量 |
787.0 g/mol |
IUPAC名 |
(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N8O8S2/c1-20(45)30(35(50)43-29(19-54)36(51)52)44-32(47)26(13-7-8-14-37)40-34(49)28(16-22-17-39-25-12-6-5-11-23(22)25)42-33(48)27(41-31(46)24(38)18-53)15-21-9-3-2-4-10-21/h2-6,9-12,17,20,24,26-30,39,45,53-54H,7-8,13-16,18-19,37-38H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,50)(H,44,47)(H,51,52)/t20-,24+,26+,27+,28+,29+,30+/m1/s1 |
InChIキー |
KJVKCIFWTYUKAN-XBQNLWIDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)





![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
